Hexadecyl 3,4,5-trihydroxybenzoate
Description
Properties
IUPAC Name |
hexadecyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-23(27)19-17-20(24)22(26)21(25)18-19/h17-18,24-26H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCUSKFOGZNIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198254 | |
| Record name | n-Hexadecyl-gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5026-65-3 | |
| Record name | Cetyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5026-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Hexadecyl-gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Hexadecyl-gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl 3,4,5-trihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CETYL GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1J85N35ZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Hexadecyl 3,4,5 Trihydroxybenzoate
Established Synthetic Pathways for the Esterification of Gallic Acid
The primary method for synthesizing Hexadecyl 3,4,5-trihydroxybenzoate (B8703473) is through the esterification of gallic acid with hexadecanol. This can be achieved through both chemical and enzymatic approaches.
Chemical Synthesis:
The direct acid-catalyzed esterification, often referred to as Fischer esterification, is a common method for producing alkyl gallates. mdpi.com This process typically involves reacting gallic acid with the corresponding alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). researchgate.net To drive the reaction towards the formation of the ester, the water produced during the reaction is continuously removed, often through azeotropic distillation. google.com
In a specific example of hexadecyl gallate synthesis, gallic acid is dissolved in 1,4-dioxane, and p-toluenesulfonic acid is added as a catalyst. The solution is then refluxed with hexadecanol for 12 hours. researchgate.net The resulting product is then purified. Another approach involves a solvent-free reaction where the alcohol itself serves as the solvent. mdpi.com For instance, gallic acid can be heated with an excess of the alkyl alcohol and a catalytic amount of concentrated sulfuric acid under reflux for several hours. mdpi.com
The use of galloyl chloride, a more reactive derivative of gallic acid, represents another pathway. This method involves the conversion of gallic acid to galloyl chloride, which is then reacted with the desired alcohol. researchgate.net
Enzymatic Synthesis:
Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases are commonly employed as biocatalysts for the esterification of gallic acid in organic solvents. nih.govresearchgate.net For example, celite-bound lipase from Bacillus licheniformis has been successfully used to synthesize various alkyl gallates. nih.gov The reaction is typically carried out by shaking the enzyme with gallic acid and the alcohol in a water-free system. nih.gov The use of molecular sieves can enhance the yield by removing the water produced during the esterification. nih.gov Immobilized tannase has also been shown to catalyze the synthesis of gallic acid esters. nih.gov
Table 1: Comparison of Synthetic Methodologies for Alkyl Gallate Production
| Method | Catalyst | Solvent | Temperature | Reaction Time | Key Features |
|---|---|---|---|---|---|
| Fischer Esterification | p-Toluenesulfonic acid | 1,4-Dioxane | 105 °C | 12 h | Good yields, common laboratory method. researchgate.net |
| Solvent-Free Esterification | Sulfuric acid | None (Alcohol as solvent) | Reflux | 3-7 h | Environmentally friendly due to lack of additional solvent. mdpi.com |
| Enzymatic Synthesis (Lipase) | Celite-bound Lipase | Water-free system | 55 °C | 10 h | Mild reaction conditions, high selectivity. nih.gov |
| Enzymatic Synthesis (Tannase) | Immobilized Tannase | Organic Solvents | - | - | Demonstrates broad alcohol specificity. nih.gov |
Strategies for Alkyl Chain Elongation and Modification of the Gallate Moiety
The biological activity and physical properties of gallate esters can be fine-tuned by modifying the length of the alkyl chain and by altering the functional groups on the gallate moiety.
Alkyl Chain Elongation:
The synthesis of a homologous series of alkyl gallates, from shorter chains like propyl gallate to longer chains such as dodecyl and hexadecyl gallate, is a key strategy to modulate the lipophilicity of the molecule. cirad.frwur.nl This variation in chain length has been shown to influence the antioxidant efficacy of the compounds in different systems. wur.nlnih.gov The general synthetic methods described in the previous section, particularly Fischer esterification, are readily adaptable for the synthesis of gallates with varying alkyl chain lengths by simply using the corresponding alcohol. mdpi.com For example, studies have reported the synthesis of octyl, dodecyl, and hexadecyl gallates to investigate the effect of the alkyl chain on their antioxidant performance. researchgate.net
Modification of the Gallate Moiety:
Modification of the gallate moiety primarily involves alterations to the three hydroxyl groups or the carboxylic acid group.
Modification of Hydroxyl Groups: The phenolic hydroxyl groups are crucial for the antioxidant activity of gallates. nih.govrsc.org One common modification is the methylation of these hydroxyl groups to produce 3,4,5-trimethoxybenzoate derivatives. This can be achieved by reacting gallic acid with a methylating agent like dimethyl sulfate in the presence of a base. ekb.eg This modification can alter the antioxidant mechanism and bioavailability of the resulting compound.
Modification of the Carboxylic Acid Group: The carboxylic acid group of gallic acid can be converted into other functional groups, such as amides and hydrazides, to create novel derivatives. For instance, gallic acid can be coupled with various amines using carbodiimide-mediated reactions to yield a range of gallamides. mdpi.com Similarly, methyl gallate can be reacted with hydrazine monohydrate to produce 3,4,5-trihydroxybenzohydrazide (galloyl hydrazide). ekb.eg These modifications can introduce new biological activities and change the molecule's polarity and hydrogen-bonding capabilities.
Design and Synthesis of Novel Hexadecyl 3,4,5-trihydroxybenzoate Derivatives and Analogues
The design and synthesis of novel derivatives and analogues of this compound aim to enhance its biological efficacy, improve its stability, or introduce new functionalities.
One approach is the glycosylation of the alkyl gallate. For example, glucosyl- and glucuronosyl alkyl gallates have been synthesized from their corresponding alkyl gallates. core.ac.uk These glycosylated derivatives often exhibit improved water solubility and can have altered bioactivities.
Another strategy involves the synthesis of ester analogues by reacting gallic acid with different types of alcohols. For instance, tyrosyl gallate derivatives have been synthesized, which combine the structural features of gallic acid and tyrosol. researchgate.net The synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate is another example of an analogue with potential biological applications. researchgate.net
Furthermore, the core gallate structure can be conjugated with other molecules to create hybrid compounds. Dextran, a polysaccharide, has been conjugated with gallic acid to enhance its antioxidant properties. mdpi.com These strategies highlight the versatility of the gallic acid scaffold in the development of new functional molecules.
Table 2: Examples of Novel Gallic Acid Derivatives and Analogues
| Derivative/Analogue Type | Modification Strategy | Example Compound | Potential Application/Benefit |
|---|---|---|---|
| Glycosylated Alkyl Gallates | Attachment of a sugar moiety to the gallate structure. | Glucosyl-hexadecyl gallate | Improved water solubility and modified bioactivity. core.ac.uk |
| Phenolic Ester Analogues | Esterification with other phenolic alcohols. | 4-Hydroxyphenethyl 3,4,5-trihydroxybenzoate | Potent inhibitors of tyrosinase activity. researchgate.net |
| Amide Derivatives | Conversion of the carboxylic acid group to an amide. | Gallic acid amide with (S)-phenylglycine methyl ester | Inhibition of histamine release in vitro. mdpi.com |
| Hydrazide Derivatives | Conversion of the ester group to a hydrazide. | 3,4,5-Trihydroxybenzohydrazide | Potential as a rubber additive and antioxidant. ekb.eg |
| Polymer Conjugates | Covalent linkage to a polymer backbone. | Gallic acid-conjugated Dextran | Enhanced antioxidant capacity. mdpi.com |
Pharmacological and Biological Activities of Hexadecyl 3,4,5 Trihydroxybenzoate
Antioxidant Efficacy and Oxidative Stress Modulation
The antioxidant properties of Hexadecyl 3,4,5-trihydroxybenzoate (B8703473) are attributed to the gallic acid moiety, which is a well-known antioxidant. The long alkyl chain influences its solubility and localization within biological systems, potentially enhancing its activity in lipid-rich environments such as cell membranes.
Reactive Oxygen Species Scavenging Capabilities
Hexadecyl 3,4,5-trihydroxybenzoate is anticipated to be an effective scavenger of reactive oxygen species (ROS). The three hydroxyl groups on the phenyl ring of the gallic acid portion of the molecule are crucial for this activity. These groups can donate hydrogen atoms to neutralize free radicals, thereby terminating the chain reactions of oxidation. While direct studies on the ROS scavenging capacity of this compound are limited, the activities of related gallic acid esters provide strong evidence for its potential efficacy. For instance, gallic acid and its shorter-chain esters have demonstrated significant scavenging activity against various ROS, including the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). One study found that octyl gallate can scavenge multiple molecules of DPPH. nih.gov
Inhibition of Pro-Oxidative Enzyme Systems
This compound has been investigated for its ability to inhibit enzymes that contribute to the production of ROS. Key among these are xanthine (B1682287) oxidase and lipoxygenase.
Research has shown that various alkyl gallates can inhibit xanthine oxidase, an enzyme that generates uric acid and superoxide (B77818) anions. A study on a series of alkyl gallates (from C1 to C12) demonstrated that the inhibitory activity against uric acid formation increased with the length of the alkyl chain. nih.gov Specifically, octyl (C8), decyl (C10), and dodecyl (C12) gallates were found to be competitive inhibitors of xanthine oxidase. nih.gov This suggests that this compound, with its C16 chain, would likely exhibit significant inhibitory effects. The hydrophobic alkyl chain is thought to interact with the xanthine-binding site of the enzyme. nih.gov It is also noteworthy that gallic acid and its esters have been shown to suppress superoxide anion generation by xanthine oxidase. nih.gov
Lipoxygenase is another pro-oxidative enzyme that is a target for inhibition by gallates. Studies on other gallate esters, such as methyl gallate and octyl gallate, have shown potent inhibitory activity against lipoxygenase. nih.govnih.gov Octyl gallate was found to be a competitive inhibitor of soybean lipoxygenase-1 with a low IC50 value, indicating high potency. nih.gov
Table 1: Inhibition of Pro-Oxidative Enzymes by Alkyl Gallates
| Compound | Target Enzyme | Inhibition Type | Key Findings |
|---|---|---|---|
| Octyl gallate, Decyl gallate, Dodecyl gallate | Xanthine Oxidase | Competitive | Inhibition increases with alkyl chain length. nih.gov |
| Methyl gallate | Lipoxygenase | - | Shows promising inhibitory profile. nih.gov |
| Octyl gallate | Lipoxygenase-1 | Competitive | Potent inhibitor with an IC50 of 1.3 µM. nih.govacs.org |
Role in Mitochondrial Lipid Peroxidation Prevention
Mitochondria are a major source of cellular ROS, and their lipid-rich membranes are particularly susceptible to peroxidation. The lipophilic nature of this compound, due to its long hexadecyl chain, suggests it may accumulate in mitochondrial membranes and protect them from oxidative damage.
While direct evidence for this compound is emerging, studies on related compounds are informative. For example, palmitate, the fatty acid component of this ester, can induce mitochondrial DNA damage and oxidative stress. nih.gov However, the addition of the antioxidant gallic acid moiety is expected to counteract these effects. A study on palmitoyl (B13399708) epigallocatechin gallate (PEGCG), a structurally similar lipophenol, revealed that it can induce mitochondrial damage at high concentrations but also trigger adaptive recovery mechanisms. nih.gov Furthermore, antioxidants specifically targeted to mitochondria have been shown to prevent ferroptosis, a form of cell death driven by lipid peroxidation. nih.gov All three phenolic ring-modified hexadecyl gallates showed a clear lower antioxidant efficiency compared to hexadecyl gallate 7. core.ac.uk
Anti-inflammatory Effects and Immune Response Modulation
The anti-inflammatory properties of this compound are closely linked to its antioxidant activities, as oxidative stress is a key driver of inflammation.
Modulation of Inflammatory Mediators and Signaling Pathways
A critical signaling pathway in inflammation is the nuclear factor-kappa B (NF-κB) pathway. Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and promotes the expression of various inflammatory genes, including those for cytokines and adhesion molecules.
Studies have shown that gallates can inhibit cytokine-induced NF-κB activation. sigmaaldrich.com For instance, ethyl gallate was found to suppress the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin by inhibiting the nuclear translocation of the NF-κB p65 subunit. sigmaaldrich.com Similarly, epigallocatechin gallate (EGCG) has been shown to inhibit NF-κB-p65 transcriptional activity. nih.gov Given these findings, it is highly probable that this compound also exerts anti-inflammatory effects through the modulation of the NF-κB pathway. It is interesting to note that palmitate itself can activate NF-κB, suggesting a potentially complex role for the intact ester. researchgate.netnih.gov
Table 2: Modulation of Inflammatory Pathways by Gallates
| Compound | Target Pathway/Mediator | Effect |
|---|---|---|
| Ethyl gallate | NF-κB | Inhibits nuclear translocation of p65. sigmaaldrich.com |
| Epigallocatechin gallate (EGCG) | NF-κB | Inhibits transcriptional activity of p65. nih.gov |
| Palmitate | NF-κB | Activates the pathway. researchgate.netnih.gov |
Impact on Cyclooxygenase and Superoxide Dismutase Activity
Cyclooxygenase (COX) is a key enzyme in the synthesis of prostaglandins, which are important mediators of inflammation. While direct studies on this compound are lacking, research on palmitoylethanolamide (B50096) (PEA), which also contains a palmitoyl chain, has shown that it can reduce the production of prostaglandins. nih.gov This effect is thought to be indirect, potentially through the modulation of upstream inflammatory signals. mdpi.com
Superoxide dismutase (SOD) is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide. While there is no direct evidence of this compound's effect on SOD activity, its ability to scavenge superoxide anions, as suggested by studies on other gallates, would complement the function of SOD in cellular antioxidant defense. nih.gov
Anticancer and Antineoplastic Potential of this compound
This compound, an ester of gallic acid, has demonstrated notable potential as an anticancer and antineoplastic agent in various preclinical studies. Its efficacy is attributed to its ability to modulate key cellular processes involved in cancer development and progression.
Effects on Malignant Cell Proliferation and Viability
Research has shown that this compound significantly reduces the viability of malignant cells. For instance, studies on human leukemia cell lines, such as K562 (acute myeloid leukemia) and Jurkat (acute lymphoblastic leukemia), revealed a concentration- and time-dependent decrease in cell viability upon treatment with this compound. researchgate.net The cytotoxic effect was confirmed through MTT assays, which measure the metabolic activity of cells as an indicator of their viability. researchgate.net
The antiproliferative activity of this compound extends to other cancer types as well. For example, its parent compound, gallic acid, has shown growth inhibitory effects on colon cancer cell lines like HCT-15. nih.gov The addition of a hexadecyl ester chain enhances the lipophilicity of the molecule, which may facilitate its entry into cancer cells, thereby increasing its cytotoxic potential.
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Reference |
|---|---|---|---|
| K562 | Acute Myeloid Leukemia | Reduced cell viability | researchgate.net |
| Jurkat | Acute Lymphoblastic Leukemia | Reduced cell viability | researchgate.net |
| HCT-15 | Colon Cancer | Inhibited growth (as gallic acid) | nih.gov |
Induction of Apoptosis in Various Cancer Cell Lines
A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. In human leukemia cells, treatment with this compound led to characteristic morphological changes associated with apoptosis, which were confirmed by staining with acridine (B1665455) orange and ethidium (B1194527) bromide. nih.gov Furthermore, an increased percentage of cells expressing Annexin V, an early marker of apoptosis, was observed in both K562 and Jurkat cell lines after treatment. researchgate.netnih.gov
The apoptotic cascade initiated by this compound involves the modulation of key regulatory proteins. Studies have shown that the compound alters the ratio of Bax (a pro-apoptotic protein) to Bcl-2 (an anti-apoptotic protein) and increases the expression of p53, a tumor suppressor protein. researchgate.netnih.gov This leads to a loss of mitochondrial membrane potential and the release of apoptosis-inducing factor (AIF), ultimately culminating in cell death. nih.gov
Cell Cycle Arrest Mechanisms in Oncological Research
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle. Flow cytometry analysis of human leukemia cells treated with the compound revealed a significant increase in the proportion of cells in the G0/G1 phase and a corresponding decrease in the G2/M phase. researchgate.netnih.gov This indicates that the compound blocks the cell cycle at the G0/G1 checkpoint, thereby preventing cells from entering the DNA synthesis (S) phase and subsequent mitosis. researchgate.net The arrest in the G0/G1 phase is a crucial mechanism to stop uncontrolled cell proliferation, a hallmark of cancer. researchgate.netnih.gov
Strategies for Overcoming Drug Resistance in Cancer Cells
While direct studies on the role of this compound in overcoming drug resistance are limited, the broader class of polyphenols, including derivatives of gallic acid, is being investigated for this purpose. Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of drug efflux pumps like P-glycoprotein. harvard.edu
Strategies to combat MDR include the use of small-molecule inhibitors that can block these pumps or the development of nanoparticle-based drug delivery systems that can bypass them. nih.govnih.gov Combination therapies, where a chemosensitizing agent is used alongside a conventional anticancer drug, are also a promising approach. harvard.edunih.gov Given the ability of related polyphenols to modulate various cellular pathways, it is plausible that this compound could play a role in such combination therapies to enhance the efficacy of existing anticancer drugs and overcome resistance.
Antimicrobial Activities
Beyond its anticancer properties, this compound exhibits antimicrobial activity, which is largely attributed to its gallic acid moiety.
Antibacterial Spectrum and Mechanisms of Action
Gallic acid and its derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial mechanism is multifaceted and involves the disruption of the bacterial cell membrane, alteration of bacterial metabolism, and inhibition of biofilm formation. nih.gov The presence of the long hexadecyl chain in this compound may enhance its interaction with the lipid bilayer of bacterial membranes, potentially increasing its antibacterial efficacy.
Studies on related long-chain alkanes and fatty acid methyl esters have shown that these molecules possess antibacterial properties. nih.gov For instance, hexadecane (B31444) has been reported to have both antibacterial and antioxidant activities. nih.gov Therefore, the antibacterial action of this compound is likely a synergistic effect of the gallic acid head and the hexadecyl tail, targeting multiple bacterial processes.
Antifungal Properties against Wood-Decay and Other Fungi
The antifungal potential of this compound and related gallic acid derivatives has been a subject of scientific inquiry. Gallic acid, a natural polyphenol, and its derivatives are recognized for their antimicrobial properties against a range of fungal pathogens. nih.govmdpi.com Studies on gallic acid have demonstrated its efficacy in inhibiting the growth of various fungi. For instance, gallic acid has shown significant antifungal activity against Fusarium solani and the tomato early blight-causing agent Alternaria solani, with a reported half-maximal inhibitory concentration (IC50) of 48.81 ppm against the latter. mdpi.com
The modification of gallic acid's structure, particularly through esterification, has been shown to enhance its antifungal activity. For example, the synthesis of azole-modified gallic acid derivatives resulted in compounds with significantly improved antifungal action against Fusarium graminearum, the fungus responsible for wheat scab. mdpi.comnih.gov One such derivative, AGAs-3, which incorporates an imidazolium (B1220033) salt structure, exhibited a potent inhibitory effect on the mycelial growth of F. graminearum, with an EC50 of 0.42 mg/mL. mdpi.comnih.gov This highlights the potential for structural modifications of gallic acid to yield more effective antifungal agents.
While direct studies on this compound's effect on wood-decay fungi are not extensively detailed in the provided search results, the established antifungal properties of gallic acid and the enhanced activity of its derivatives suggest a promising area for further investigation. The lipophilic nature of the hexadecyl chain could potentially enhance the compound's ability to penetrate fungal cell membranes, a crucial factor in antifungal efficacy.
Table 1: Antifungal Activity of Gallic Acid and its Derivatives
| Compound | Fungal Species | Activity Metric | Value |
| Gallic Acid | Alternaria solani | IC50 | 48.81 ppm mdpi.com |
| AGAs-3 (azole derivative) | Fusarium graminearum | EC50 | 0.42 mg/mL mdpi.comnih.gov |
| Syringic Acid | Alternaria solani | IC50 | 49.75 ppm mdpi.com |
Antiviral Effects, with a Focus on Herpes Simplex Virus Inhibition
This compound and its parent molecule, gallic acid, along with its other esters, have demonstrated notable antiviral activities, particularly against Herpes Simplex Virus (HSV). The antiviral mechanism of these compounds often involves interference with the virus's ability to attach to and penetrate host cells, as well as direct virucidal effects. bioline.org.brscilit.comnih.gov
Studies on gallic acid and its shorter-chain alkyl ester, pentyl gallate, have revealed their efficacy against both HSV-1 and HSV-2. bioline.org.brscilit.comnih.gov Their anti-HSV-1 activity is attributed to the inhibition of viral attachment and penetration into host cells, alongside a direct inactivating effect on the virus particles. bioline.org.brscilit.com A similar mode of action has been observed against HSV-2, where gallic acid and pentyl gallate were found to have a virucidal effect and also to likely interfere with virus attachment and subsequent cell-to-cell spread. nih.gov
The length of the alkyl chain in gallic acid esters appears to play a role in their antiviral potency. Research on a series of n-alkyl esters of gallic acid indicated that the anti-HSV-1 activity was enhanced with an increasing number of carbons in the alkyl chain, peaking with lauryl gallate (C12). nih.gov However, this increase in activity was also associated with higher cytotoxicity. nih.gov Another study highlighted that octyl gallate not only directly inactivates HSV-1 but also suppresses its intracellular multiplication and release. nih.gov These findings suggest that the lipophilicity conferred by the alkyl chain is a key determinant of the antiviral properties of these molecules. bioline.org.br While direct data for the hexadecyl (C16) ester is not explicitly detailed, the trend observed with shorter chains suggests that this compound could possess significant anti-HSV activity.
Table 2: Anti-Herpes Simplex Virus (HSV) Activity of Gallic Acid and its Esters
| Compound | Virus Strain | Reported Mechanism of Action |
| Gallic Acid | HSV-1, HSV-2 | Inhibition of virus attachment and penetration, virucidal effect. bioline.org.brscilit.comnih.gov |
| Pentyl Gallate | HSV-1, HSV-2 | Inhibition of virus attachment and penetration, virucidal effect. bioline.org.brscilit.comnih.gov |
| Octyl Gallate | HSV-1 | Direct virucidal activity, suppression of intracellular multiplication and release. nih.gov |
| Lauryl Gallate | HSV-1 | Enhanced inhibition with increased alkyl chain length. nih.gov |
Inhibition of Biofilm Formation in Pathogenic Microorganisms
Biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, are a significant challenge in the context of infectious diseases due to their inherent resistance to antimicrobial agents. nih.govmdpi.com this compound and related alkyl gallates are emerging as promising agents for the inhibition of biofilm formation. nih.gov
Gallic acid itself has been shown to inhibit biofilm formation in various pathogenic bacteria. nih.gov The mechanisms underlying this activity include the suppression of the synthesis of the extracellular polymeric matrix and the inhibition of quorum-sensing signaling, which is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including biofilm formation. nih.govnih.gov
The antibiofilm efficacy of gallic acid esters is notably influenced by the length of their alkyl chain, with longer chains generally conferring stronger effects. nih.gov A review of alkyl gallates, including methyl, ethyl, propyl, butyl, hexyl, octyl, and dodecyl gallate, indicates that these compounds can both prevent the development of biofilms and eradicate mature ones. nih.gov For instance, ethyl gallate has demonstrated dose-dependent inhibition of biofilm formation by Streptococcus mutans on both polystyrene and glass surfaces. nih.gov At a concentration of 3.53 mM, it inhibited biofilm formation by 68% on polystyrene and 91% on glass. nih.gov
The antibiofilm activity of alkyl gallates often occurs at concentrations below their minimum inhibitory concentration (MIC), suggesting that they interfere with biofilm formation without necessarily killing the bacteria. nih.gov This is a desirable characteristic for antibiofilm agents as it may reduce the selective pressure for the development of resistance. researchgate.net Given the trend of increasing antibiofilm activity with longer alkyl chains, it is plausible that this compound would exhibit potent biofilm inhibitory properties.
Table 3: Biofilm Inhibition by Gallic Acid and its Esters
| Compound | Bacterial Species | Key Findings |
| Gallic Acid | Various pathogenic bacteria | Inhibits biofilm formation by suppressing extracellular matrix synthesis and quorum sensing. nih.govnih.gov |
| Ethyl Gallate | Streptococcus mutans | Dose-dependent inhibition of biofilm formation on polystyrene (68% at 3.53 mM) and glass (91% at 3.53 mM). nih.gov |
| Alkyl Gallates (general) | Various pathogenic bacteria | Efficacy increases with the length of the alkyl chain; can prevent biofilm development and eradicate mature biofilms. nih.gov |
Enzyme Modulatory Activities
Inhibition of Tyrosinase Activity
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its overactivity can lead to hyperpigmentation disorders. nih.govnih.gov Consequently, tyrosinase inhibitors are of great interest in the fields of dermatology and cosmetics. Gallic acid and its ester derivatives have been identified as effective tyrosinase inhibitors. nih.govnih.gov
The inhibitory mechanism of gallic acid esters on tyrosinase is related to the length of their alkyl chain. nih.gov While gallic acid and its short-chain alkyl esters can be oxidized by mushroom tyrosinase, acting as substrates, long-chain alkyl esters (greater than C10) inhibit the enzyme without being oxidized themselves. nih.gov This suggests a different mode of interaction with the enzyme's active site for the longer-chain derivatives.
Propyl gallate, a short-chain ester, has been characterized as a reversible and mixed-type inhibitor of the diphenolase activity of tyrosinase. nih.gov Studies on orsellinic acid esters, which are structurally related to gallates, have shown that tyrosinase inhibition increases with the elongation of the alkyl chain, with an eight-carbon chain being well-accepted by the enzyme's active site. nih.gov This structure-activity relationship, where a longer alkyl chain enhances inhibitory potential, indicates that this compound, with its C16 chain, is a strong candidate for a potent tyrosinase inhibitor. The hydrophobic nature of the hexadecyl group likely facilitates a strong interaction with hydrophobic regions within or near the active site of the tyrosinase enzyme.
Table 4: Tyrosinase Inhibition by Gallic Acid and its Derivatives
| Compound | Type of Inhibition | Key Findings |
| Gallic Acid & Short-Chain Esters ( | Substrate | Oxidized by mushroom tyrosinase. nih.gov |
| Long-Chain Alkyl Gallates (>C10) | Inhibitor | Inhibit tyrosinase without being oxidized. nih.gov |
| Propyl Gallate | Reversible, Mixed-Type | Inhibits the diphenolase activity of tyrosinase. nih.gov |
| n-Octyl Orsellinate | Uncompetitive | Demonstrates that tyrosinase inhibition increases with chain elongation. nih.gov |
Modulation of Alpha-Glucosidase Enzymes, including Maltase and Sucrase
Alpha-glucosidase enzymes, such as maltase and sucrase, are located in the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. nih.govacs.org The inhibition of these enzymes can slow down carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.govacs.org
Gallic acid has been shown to inhibit sucrase activity in a pH-dependent manner. acs.org At different pH levels, it exhibits various types of inhibition, including pure V-type, mixed-type, and pure K-type effects. acs.org Other phenolic compounds, such as epigallocatechin gallate (EGCG) and chlorogenic acid, are also known to be potent inhibitors of the subunits of maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI). nih.gov
Research on procyanidin (B600670) B2-3'-O-gallate, epicatechin gallate (ECG), and epicatechin (EC) has demonstrated their strong inhibitory activities against both maltase and sucrase. nih.gov For maltase, the half-maximal inhibitory concentration (IC50) values were 1.73 µM for B2-3'-O-gallate, 3.64 µM for ECG, and 6.25 µM for EC. nih.gov These compounds also effectively inhibited sucrase, with IC50 values of 6.91 µM, 18.27 µM, and 18.91 µM, respectively. nih.gov The inhibition kinetics revealed that these compounds act as mixed-competitive inhibitors for both enzymes. nih.gov
Table 5: Inhibition of Maltase and Sucrase by Gallic Acid Derivatives
| Compound | Enzyme | IC50 Value (µM) | Type of Inhibition |
| B2-3'-O-gallate | Maltase | 1.73 ± 1.37 nih.gov | Mixed-Competitive nih.gov |
| B2-3'-O-gallate | Sucrase | 6.91 ± 3.41 nih.gov | Mixed-Competitive nih.gov |
| Epicatechin Gallate (ECG) | Maltase | 3.64 ± 2.99 nih.gov | Mixed-Competitive nih.gov |
| Epicatechin Gallate (ECG) | Sucrase | 18.27 ± 3.99 nih.gov | Mixed-Competitive nih.gov |
| Epicatechin (EC) | Maltase | 6.25 ± 1.84 nih.gov | Mixed-Competitive nih.gov |
| Epicatechin (EC) | Sucrase | 18.91 ± 3.66 nih.gov | Mixed-Competitive nih.gov |
Xanthine Oxidase Inhibition Profiles
Xanthine oxidase is a crucial enzyme in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govmdpi.com Elevated levels of uric acid can lead to conditions such as gout. mdpi.com Therefore, inhibitors of xanthine oxidase are valuable therapeutic agents.
A series of alkyl gallates have been studied for their effects on xanthine oxidase activity. nih.gov Research has shown that long-chain alkyl gallates, specifically octyl (C8), decyl (C10), and dodecyl (C12) gallates, act as competitive inhibitors of uric acid formation by xanthine oxidase. nih.gov A key finding from these studies is that the inhibitory potency increases with the length of the alkyl chain. nih.gov This suggests that the hydrophobic alkyl portion of the molecule plays a critical role in the inhibition, likely by interacting with a hydrophobic domain near the enzyme's xanthine-binding site. nih.gov
In contrast, gallates with non-linear alkyl groups, such as menthyl and bornyl gallates, did not show inhibitory activity against uric acid formation, further emphasizing the importance of the linear alkyl chain structure for effective inhibition. nih.gov Additionally, it was noted that gallic acid and its esters can suppress the generation of superoxide anions catalyzed by xanthine oxidase, not through scavenging, but by reducing the enzyme itself. nih.gov
Given the clear trend of increased xanthine oxidase inhibition with longer linear alkyl chains, it is highly probable that this compound, with its C16 chain, would be a potent competitive inhibitor of this enzyme.
Table 6: Xanthine Oxidase Inhibition by Alkyl Gallates
| Compound | Type of Inhibition | Key Findings |
| Octyl Gallate (C8) | Competitive nih.gov | Inhibition increases with alkyl chain length. nih.gov |
| Decyl Gallate (C10) | Competitive nih.gov | Inhibition increases with alkyl chain length. nih.gov |
| Dodecyl Gallate (C12) | Competitive nih.gov | Inhibition increases with alkyl chain length. nih.gov |
| Menthyl Gallate | No Inhibition nih.gov | Highlights the importance of a linear alkyl chain. nih.gov |
| Bornyl Gallate | No Inhibition nih.gov | Highlights the importance of a linear alkyl chain. nih.gov |
Adenosine Triphosphatase (ATPase) Activity Modulation
Adenosine triphosphatases (ATPases) are a class of enzymes crucial for numerous cellular processes, including ion transport and signal transduction, by catalyzing the decomposition of ATP. The function of many ATPases, particularly membrane-bound ones like P-glycoprotein (MDR1), is sensitive to the lipid environment of the cell membrane. While direct studies on the effect of this compound on ATPase activity are not available, research on related compounds suggests a potential for modulatory effects.
The lipophilic nature of the hexadecyl chain would facilitate the insertion of this compound into the phospholipid bilayer of cell membranes. This incorporation could alter membrane fluidity and physical properties, which in turn can influence the activity of membrane-embedded ATPases. For instance, studies have shown that cholesterol, another lipophilic molecule, can directly interact with MDR1 and modulate its ATPase activity. nih.gov It is plausible that this compound could exert similar effects, either by direct interaction with the enzyme or by altering the membrane environment.
Furthermore, the galloyl head group of the molecule possesses potent antioxidant properties. mdpi.com Oxidative stress is known to impair the function of various ATPases. By scavenging reactive oxygen species (ROS) within the membrane, this compound could protect ATPases from oxidative damage, thereby helping to maintain their normal function.
Modulation of Cellular and Physiological Processes
The vascular endothelium is a critical regulator of vascular homeostasis, and its dysfunction is a key event in the pathogenesis of cardiovascular diseases. nih.gov Polyphenols, including gallic acid, have been widely reported to exert protective effects on the endothelium. nih.gov These effects are largely attributed to their antioxidant and anti-inflammatory properties. nih.gov
This compound, by combining the antioxidant power of gallic acid with a lipid-soluble tail, is well-suited to protect endothelial cells from oxidative stress. Oxidative stress, characterized by an overproduction of ROS, can lead to endothelial cell injury and death, which are initiating steps in atherosclerosis. researchgate.net The compound's ability to partition into cellular membranes could allow it to effectively neutralize lipid-soluble radicals and protect membrane integrity.
Platelet activation and aggregation are fundamental processes in hemostasis and thrombosis. However, excessive platelet activity can lead to the formation of pathological thrombi, contributing to cardiovascular events. Gallic acid has been demonstrated to attenuate platelet activation and aggregation. nih.gov Studies show that gallic acid can inhibit signaling pathways involving protein kinase C (PKC) and p38 mitogen-activated protein kinase (MAPK), which are crucial for platelet aggregation. nih.gov
The esterification of gallic acid with a long alkyl chain, as in this compound, may enhance its antiplatelet activity. The increased lipophilicity could facilitate its interaction with the platelet membrane, potentially leading to more potent inhibition of the signaling cascades that trigger activation and aggregation. A related semisynthetic antioxidant, hydroxy-tyrosyl gallate, has also been shown to inhibit platelet aggregation stimulated by thrombin. nih.gov
Table 1: Effects of Gallic Acid on Platelet Function
| Agonist | Parameter Measured | Effect of Gallic Acid | Potential Mechanism | Reference |
|---|---|---|---|---|
| ADP, U46619 | Platelet Aggregation | Inhibition | Decreased intracellular Ca2+ mobilization, Inhibition of PKCα/p38 MAPK and Akt/GSK3β phosphorylation | nih.gov |
The abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are key pathological events in the development of atherosclerosis and restenosis following angioplasty. nih.govnih.govnih.gov Various inflammatory cytokines and growth factors stimulate these processes. The anti-inflammatory properties of gallic acid suggest that its derivatives could be effective in mitigating these effects. mdpi.com
Research on other polyphenols, such as resveratrol (B1683913), has shown that they can inhibit VSMC proliferation and migration by activating signaling molecules like SIRT1 and down-regulating pathways such as the PI3K/Akt pathway. acs.org It is plausible that this compound could act through similar mechanisms. Its galloyl moiety could provide the anti-inflammatory and antioxidant activity, while the hexadecyl chain would anchor the molecule in the cell membrane, where many of the relevant signaling proteins are located. Studies on galectin-3, a protein involved in atherosclerosis, have shown it induces VSMC migration, a process that could potentially be modulated by compounds like this compound. nih.gov
Immunomodulatory and Gut Microbiome Interactions
The gut microbiome plays a pivotal role in human health and disease, influencing metabolism and immunity. mdpi.com Polyphenols are known to have a significant two-way relationship with the gut microbiota: the microbiota metabolizes polyphenols, and polyphenols, in turn, modulate the composition and activity of the microbiota. mdpi.commdpi.com Gallic acid and its derivatives are subject to this interplay. nih.govresearchgate.net
Due to its low water solubility, this compound is expected to have limited absorption in the upper gastrointestinal tract, allowing it to reach the colon largely intact. In the colon, gut microbial enzymes, such as esterases, can hydrolyze the ester bond, releasing gallic acid and hexadecanol. The released gallic acid can then be further metabolized by the microbiota into smaller phenolic compounds, which may be absorbed and exert systemic effects. mdpi.com
Furthermore, gallic acid and its derivatives, including long-chain esters like octyl and propyl gallate, have been shown to possess antimicrobial properties and can selectively inhibit the growth of certain gut bacteria while promoting the growth of beneficial ones. nih.gov This modulation of the gut microbiome composition can have far-reaching effects on host health. For instance, alterations in the gut microbiota have been linked to changes in the risk of cardiovascular disease, and certain gut microbial metabolites of polyphenols have been associated with improved cardiovascular health outcomes. nih.gov The presence of this compound in the gut could, therefore, contribute to a healthier gut microbial profile.
Table 2: Gut Microbiome Interactions of Gallic Acid and its Derivatives
| Compound/Class | Interaction | Outcome | Reference |
|---|---|---|---|
| Gallic Acid | Metabolized by gut microbiota | Production of smaller phenolic compounds | mdpi.com |
| Gallic Acid | Modulates gut microbiota | Potential to enhance gut microbiome activities and modulate immune responses | nih.govresearchgate.net |
| Alkyl Gallates | Antimicrobial activity | Selective inhibition of certain bacterial strains | nih.gov |
Influence on Host Immune Responses via Microbiome Alterations
The gut microbiome plays a crucial role in modulating the host's immune system. nih.gov Metabolites produced by the gut microbiota, such as short-chain fatty acids (SCFAs), can influence both innate and adaptive immune responses. nih.gov Polyphenolic compounds, including gallic acid and its derivatives, are known to interact with the gut microbiome, potentially altering its composition and metabolic output, which in turn can impact host immunity. nih.govresearchgate.net
Gallic acid (3,4,5-trihydroxybenzoic acid), the parent compound of this compound, has been shown to possess antimicrobial properties and can influence the gut microbiota. nih.govresearchgate.net Studies have demonstrated that gallic acid and its esters can inhibit the growth of certain pathogenic bacteria. nih.gov For instance, 3-chloropropyl 3,4,5-trihydroxybenzoate, a derivative of gallic acid, has shown activity against resistant gram-negative bacteria. nih.gov By modulating the gut microbial balance, these compounds can indirectly influence immune homeostasis. The interactions between the microbiome and the immune system are complex, involving various receptors and signaling pathways that can be either beneficial or detrimental to the host's health. nih.gov
While direct studies on this compound's specific effects on the microbiome and subsequent immune responses are not extensively detailed in the provided context, the known activities of its parent compound, gallic acid, suggest a potential for such interactions. nih.govresearchgate.net The metabolism of gallic acid by the host can lead to metabolites like 4-O-methylgallic acid, which are distributed throughout various tissues and may exert biological effects. researchgate.net Further research is needed to elucidate the precise mechanisms by which this compound influences the gut microbiome and the resulting impact on host immune function.
Mechanistic Elucidation of Hexadecyl 3,4,5 Trihydroxybenzoate S Action
Molecular Interactions and Target Binding Profiles
The ability of Hexadecyl 3,4,5-trihydroxybenzoate (B8703473) to influence biological systems stems from its capacity to bind with specific proteins and other molecular targets.
Molecular docking is a computational technique used to predict how a ligand, such as Hexadecyl 3,4,5-trihydroxybenzoate, binds to a receptor protein. nih.gov This method calculates the binding energy and analyzes the interactions between the ligand and the amino acid residues of the target protein. semanticscholar.org Studies on related alkyl gallates and the parent compound, gallic acid, provide insight into the likely binding mechanisms.
These investigations reveal that the binding is often stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov For instance, in docking studies of gallic acid with the signaling molecule NF-κB, a significant binding energy score was observed, indicating a stable interaction. nih.gov Similarly, docking studies of other alkyl gallates with viral proteins identified specific hydrogen bonding interactions with residues such as CYS145, GLY143, and HIS164. nih.gov The process involves preparing the ligand and protein structures, often using tools like AutoDock or SwissDock, to determine the most favorable binding conformations based on parameters like binding energy and root mean square deviation (RMSD). semanticscholar.orgbiointerfaceresearch.com The gallate moiety's hydroxyl groups are prime candidates for forming hydrogen bonds, while the long hexadecyl chain facilitates hydrophobic interactions, anchoring the molecule in the binding pocket of a target protein.
Research has identified several enzymes and receptors that are targeted by gallic acid and its esters. While direct studies on this compound are limited, the activities of structurally similar compounds suggest a range of potential targets. Phenolic compounds are known to interact with and modulate the activity of numerous proteins involved in cellular signaling. nih.gov
Molecular docking studies and in vitro assays have identified specific targets for gallic acid and its shorter-chain esters, such as methyl and propyl gallate. These findings suggest that the broader class of alkyl gallates can interact with a variety of biologically significant proteins.
| Target Protein/Receptor | Specific Compound Tested | Observed Interaction/Effect | Source |
|---|---|---|---|
| Nuclear Factor-kappa B (NF-κB) | Gallic acid (3,4,5-trihydroxy benzoic acid) | Favorable binding conformation with a GLIDE energy score of -7.01477 kcal/mol. | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Gallic acid (3,4,5-trihydroxy benzoic acid) | Identified as a target in molecular docking studies. | nih.gov |
| Activator protein-1 (AP-1) | Gallic acid (3,4,5-trihydroxy benzoic acid) | Identified as a target in molecular docking studies. | nih.gov |
| Alpha-(1,3)-fucosyltransferase 7 | Methyl gallate / Propyl gallate | Inhibition (IC50 of 8.00E+3 nM). | bindingdb.org |
| Xanthine (B1682287) dehydrogenase/oxidase | Methyl gallate / Propyl gallate | Binding affinity demonstrated. | bindingdb.org |
| Squalene epoxidase | Hexahydroxydiphenoyl esters (related to gallates) | Identified as inhibitors. | idrblab.net |
| Herpes Simplex Virus | Methyl gallate | Potent in vitro inhibitor. | nih.gov |
| SARS-CoV-2 main protease | Alkyl gallates | Binding affinity predicted by molecular docking. | nih.gov |
Intracellular Signaling Pathway Modulation
By binding to key proteins, this compound and related compounds can modulate complex intracellular signaling pathways that govern cellular processes.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. nih.govresearchgate.net Dysregulation of this pathway is implicated in various diseases. nih.gov Phenolic compounds as a class are known to modulate this pathway. nih.govresearchgate.net
Studies on other polyphenols demonstrate that they can inhibit the PI3K/Akt/mTOR pathway by decreasing the phosphorylation of key kinases within the cascade. researchgate.net For example, the flavonoid fisetin (B1672732) has been shown to inhibit the expression of PI3K's regulatory (p85) and catalytic (p110) subunits and to block the phosphorylation of Akt at its key activation sites (Ser473 and Thr308). nih.gov This inhibition disrupts downstream signaling to mTOR, which in turn affects protein synthesis and cell growth. nih.govresearchgate.net Given its polyphenolic gallate head, it is plausible that this compound could exert similar effects, thereby influencing cell fate by interfering with this fundamental survival pathway.
Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a transcription factor and plays a critical role in the inflammatory response. nih.gov It is activated by various stimuli, including proinflammatory cytokines, and its activation leads to the expression of genes involved in inflammation and immunity. nih.gov Consequently, the inhibition of NF-κB is a significant strategy for therapeutic intervention in inflammatory diseases. nih.gov
Phenolic compounds are recognized for their ability to modulate NF-κB signaling. nih.gov Molecular docking studies have predicted a direct and stable interaction between gallic acid and the NF-κB protein, suggesting a mechanism for inhibitory action. nih.gov However, the interaction of polyphenols with this pathway can be complex. For instance, the polyphenol resveratrol (B1683913) has been observed to enhance cytokine-triggered NF-κB activation in some cellular contexts, an effect linked to the sustained downregulation of the inhibitory protein IκBβ. nih.gov This highlights that the net effect of a compound like this compound on NF-κB activity may be context-dependent.
Cellular Pathway Disruptions Leading to Biological Outcomes
The molecular interactions and pathway modulations initiated by this compound culminate in broader cellular and biological effects. The disruption of these pathways alters cellular homeostasis and can lead to specific, observable outcomes.
Anti-inflammatory Effects : By inhibiting the NF-κB pathway, the compound can prevent the transcription of proinflammatory genes like chemokines, inducible nitric oxide synthase (iNOS), and cyclooxygenases (COX). nih.gov This disruption of the inflammatory cascade is a primary mechanism for potential anti-inflammatory activity.
Anti-proliferative and Pro-apoptotic Effects : Interference with the PI3K/Akt/mTOR signaling pathway deprives cells of crucial signals for growth and survival. nih.govresearchgate.net This can halt the cell cycle and, in some cases, induce apoptosis (programmed cell death), an outcome of significant interest in the context of cancer research. researchgate.net
Antiviral Activity : The binding and inhibition of specific viral enzymes, such as the herpes simplex virus inhibitor activity shown by methyl gallate or the predicted binding to the SARS-CoV-2 main protease by alkyl gallates, can directly disrupt the viral replication cycle. nih.govnih.gov This demonstrates a direct link between target binding and a therapeutic outcome.
Amelioration of Oxidative Damage : The interaction with signaling molecules like TNF-α and AP-1, which are involved in stress responses, can help mitigate cellular damage, such as that induced by UVB radiation. nih.gov
In essence, the journey from a molecular binding event to a physiological response involves a series of pathway disruptions. The specific nature of these disruptions, dictated by the compound's structure, determines its ultimate biological profile.
Alterations in Microbial Cell Membrane Integrity and Permeability
The antimicrobial action of this compound is significantly attributed to its ability to compromise the structural and functional integrity of microbial cell membranes. The lipophilic hexadecyl chain facilitates the insertion of the molecule into the lipid bilayer of the cell membrane, while the hydrophilic gallate head interacts with the membrane surface. This surfactant-like behavior can lead to a disruption of the membrane's architecture. nih.gov
Studies on a series of alkyl gallates have demonstrated that their ability to bind to lipid membranes is correlated with their pharmacological activity. nih.govnih.gov The binding of these molecules to the membrane increases with the length of the alkyl chain. However, for longer chain gallates like cetyl gallate (C16), this effect is somewhat counteracted by their tendency to self-associate in aqueous solutions, which can reduce their effective concentration for membrane interaction. nih.govoup.com
The insertion of this compound into the microbial membrane can lead to an increase in membrane permeability. This has been observed with other alkyl gallates, where they cause irreversible changes in membrane properties, leading to the leakage of essential intracellular components. medchemexpress.cnnih.gov For instance, studies on gallic acid have shown that it can induce pore formation in bacterial membranes. nih.gov While direct studies on this compound are limited, the established trend among alkyl gallates suggests a similar mechanism. The transport of alkyl gallates across cell monolayers has been shown to be dependent on the length of the alkyl chain, with longer chains like octyl gallate showing cellular uptake but limited transport across the membrane. nih.gov This suggests that while this compound can readily associate with and disrupt the outer membrane, its translocation into the cytoplasm may be limited.
The following table summarizes the relationship between the alkyl chain length of gallates and their membrane interaction, based on available research.
| Alkyl Gallate | Alkyl Chain Length | Membrane Binding | Self-Association | Antimicrobial Activity Correlation |
| Methyl Gallate | C1 | Low | Low | Correlated with membrane binding |
| Propyl Gallate | C3 | Moderate | Low | Correlated with membrane binding |
| Octyl Gallate | C8 | High | Moderate | Correlated with membrane binding |
| Dodecyl Gallate | C12 | High | High | Activity may decrease due to self-association |
| Hexadecyl Gallate | C16 | High | Very High | Activity may be limited by self-association |
Induction of Mitochondrial Dysfunction and Metabolic Inflexibility
Beyond the cell membrane, this compound and related long-chain galloyl esters can exert profound effects on cellular energy metabolism by targeting mitochondria. The lipophilic nature of the hexadecyl chain facilitates its partitioning into mitochondrial membranes, where it can interfere with critical processes.
One proposed mechanism is the inhibition of the mitochondrial pyruvate (B1213749) carrier. researchgate.net This carrier is essential for transporting pyruvate from the cytosol into the mitochondrial matrix, where it enters the citric acid cycle for ATP production. Inhibition of this carrier would lead to a significant disruption in cellular respiration and energy production. While this was hypothesized for shorter-chain alkyl gallates, the increased lipophilicity of this compound could enhance its interaction with mitochondrial membrane proteins.
Furthermore, studies on a similar long-chain lipophenol, palmitoyl-epigallocatechin gallate (PEGCG), have demonstrated its ability to induce mitochondrial damage. mdpi.com Treatment of cells with PEGCG led to significant mitochondrial fragmentation and loss of cristae integrity, which are hallmarks of mitochondrial dysfunction. mdpi.com Although a different but structurally related compound, these findings suggest that the presence of a long alkyl chain attached to a polyphenol core can be detrimental to mitochondrial structure and function. Epigallocatechin gallate (EGCG) itself has been shown to modulate mitochondrial functions, including bioenergetics and apoptosis, further supporting the idea that the gallate moiety can be targeted to mitochondria. nih.govnih.govmdpi.com
The disruption of mitochondrial function can lead to metabolic inflexibility, forcing cells to rely on less efficient energy production pathways such as glycolysis. This can be particularly detrimental to cells with high energy demands.
Regulation of Gene Expression and Protein Synthesis Pathways
The molecular mechanisms of this compound also extend to the regulation of gene expression and protein synthesis, although direct evidence for this specific compound is not yet available. However, studies on related gallates provide insights into potential pathways.
For instance, epigallocatechin-3-gallate (EGCG), which shares the gallate structural motif, has been shown to inhibit protein synthesis. nih.gov This inhibition can contribute to its anticarcinogenic effects. nih.gov The mechanism likely involves the modulation of key cellular signaling pathways that control protein translation.
Furthermore, gallic acid and its derivatives have been shown to influence the expression of genes involved in various cellular processes. For example, methyl gallate has been reported to down-regulate the expression of quorum-sensing regulatory genes in Pseudomonas aeruginosa, thereby inhibiting biofilm formation. nih.gov This suggests that alkyl gallates can interfere with bacterial communication and virulence. While these studies were not conducted with this compound, they establish a precedent for galloyl compounds to act as modulators of gene expression. The long alkyl chain of this compound could influence its cellular uptake and localization, potentially leading to distinct effects on gene and protein expression compared to its shorter-chain counterparts.
Cellular Response to Endogenous Reactive Oxygen Species
This compound, like other gallates, can exhibit a dual role in modulating cellular redox status, acting as both an antioxidant and a pro-oxidant depending on the cellular context and concentration. This activity is crucial in the cellular response to endogenous reactive oxygen species (ROS).
As an antioxidant, the gallate moiety with its three hydroxyl groups can effectively scavenge free radicals. researchgate.netbenthamopenarchives.com The antioxidant effectiveness of alkyl gallates has been shown to increase with the length of the alkyl chain up to a certain point. cirad.fr Longer-chain gallates like octyl (C8), dodecyl (C12), and hexadecyl (C16) gallates have been shown to be effective at delaying lipid oxidation. cirad.fr This antioxidant property can protect cells from damage induced by endogenous ROS generated during normal metabolic processes.
Conversely, under certain conditions, gallates can act as pro-oxidants, leading to an increase in intracellular ROS levels. For example, octyl gallate has been observed to increase ROS production in bacteria, which contributes to its bactericidal activity. nih.gov This pro-oxidant effect is thought to arise from the auto-oxidation of the gallate structure, which can generate superoxide (B77818) radicals and hydrogen peroxide. This increased oxidative stress can overwhelm the cell's antioxidant defenses, leading to damage to DNA, proteins, and lipids, and ultimately triggering apoptosis or necrosis. The cellular response to this induced ROS can involve the activation of stress-response pathways.
The following table outlines the dual role of alkyl gallates in modulating reactive oxygen species.
| Alkyl Gallate | Antioxidant Activity | Pro-oxidant Activity |
| Gallic Acid | Scavenges free radicals | Can generate ROS through auto-oxidation |
| Octyl Gallate | Effective at inhibiting lipid peroxidation | Increases ROS production in bacteria |
| Hexadecyl Gallate | Effective at delaying lipid oxidation | Potential for pro-oxidant activity, context-dependent |
Structure Activity Relationship Sar Studies of Hexadecyl 3,4,5 Trihydroxybenzoate and Its Analogues
Influence of Alkyl Chain Length on Biological Activities and Lipophilicity
The length of the alkyl chain in gallic acid esters is a critical determinant of their biological activities, largely by influencing their lipophilicity. This relationship is not always linear and can vary depending on the biological system being studied.
Research has consistently shown that increasing the alkyl chain length of gallic acid esters enhances their lipophilicity. researchgate.net This increased hydrophobicity can improve the compound's ability to interact with and penetrate lipid-rich environments, such as cell membranes and oil-in-water emulsions. cirad.frresearchgate.netwur.nl
For instance, in studies on antioxidant activity in spray-dried emulsions, gallates with longer alkyl chains (eight or more carbon atoms) were found to be more effective at mitigating lipid oxidation. cirad.frresearchgate.netwur.nlnih.gov Specifically, gallates with medium to long alkyl chains, such as octyl (C8), lauryl (C12), and hexadecyl (C16) gallates, significantly delayed the formation of lipid oxidation products. cirad.fr However, a "cut-off effect" has been observed, where beyond a certain chain length (typically around eight alkyl groups), a further increase in non-polarity leads to a slight decrease in effectiveness. researchgate.netwur.nlnih.gov
Similarly, in the context of antifungal activity, the inhibitory activity against soybean lipoxygenase-1 showed a parabolic relationship with lipophilicity, maximizing with alkyl chain lengths between C12 and C16. researchgate.net Tetradecyl (C14) gallate was identified as the most potent inhibitor in this case. researchgate.net This suggests that an optimal balance between hydrophilic and lipophilic properties is crucial for maximal activity.
In another study focusing on the antioxidant effects in fried oysters, the antioxidant efficiency in the oyster tissue increased with the alkyl chain length up to butyl gallate (C4) and then decreased, again demonstrating a "cut-off effect". sci-hub.se
The following table summarizes the influence of alkyl chain length on the antioxidant activity of gallic acid esters in different systems.
| Alkyl Gallate | Alkyl Chain Length | System | Observed Effect on Antioxidant Activity | Reference |
| Propyl Gallate | C3 | Spray-dried O/W emulsions | Less effective than longer chains | cirad.fr |
| Butyl Gallate | C4 | Fried oyster tissue | Peak antioxidant efficiency | sci-hub.se |
| Octyl Gallate | C8 | Spray-dried O/W emulsions | Effective, marks the beginning of a slight "cut-off" effect | cirad.frresearchgate.netnih.gov |
| Dodecyl (Lauryl) Gallate | C12 | Soybean lipoxygenase inhibition | High inhibitory activity | researchgate.net |
| Tetradecyl Gallate | C14 | Soybean lipoxygenase inhibition | Most potent inhibition | researchgate.net |
| Hexadecyl Gallate | C16 | Spray-dried O/W emulsions | Effective in delaying lipid oxidation | cirad.fr |
Role of the Trihydroxybenzoate Moiety in Pharmacological Potency
The 3,4,5-trihydroxybenzoate (B8703473) (gallate) moiety is the cornerstone of the pharmacological potency of these compounds, primarily due to its exceptional antioxidant properties. The three hydroxyl groups on the phenyl ring are crucial for the radical-scavenging ability of the molecule.
The antioxidant mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance across the aromatic ring and the delocalization of the unpaired electron, which is further enhanced by the presence of the other two hydroxyl groups. Studies have shown that one molecule of an alkyl gallate, regardless of the alkyl chain length, can scavenge multiple molecules of a stable free radical like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). researchgate.net
The presence of the three hydroxyl groups is considered necessary for significant biological activity. nih.gov Modifications to these groups, such as methylation or acetylation, can have a profound impact on the compound's efficacy. For example, a comparative study of 3,4,5-triacetoxybenzoic acid peptide derivatives and 3,4,5-trimethoxybenzoic acid peptide derivatives revealed that the triacetoxy derivatives possessed more potent antimicrobial activity. globalresearchonline.net This suggests that the availability of the free hydroxyl groups is critical.
Furthermore, the gallate moiety's ability to chelate transition metal ions contributes to its antioxidant capacity, as these ions can otherwise catalyze oxidative reactions. researchgate.net The combination of radical scavenging and metal chelation makes the trihydroxybenzoate group a powerful pharmacophore.
Strategic Chemical Modifications and Substitutions for Enhanced Bioactivity and Selectivity
To improve upon the natural bioactivity of gallic acid and its esters, researchers have explored various strategic chemical modifications and substitutions. These strategies aim to enhance properties like lipophilicity, cell penetration, and target selectivity, while maintaining or even boosting the core activity of the trihydroxybenzoate moiety.
One common approach is the esterification of the carboxylic acid group of gallic acid with different alcohols, leading to the series of alkyl gallates discussed previously. This modification primarily modulates the lipophilicity of the molecule. cirad.frresearchgate.net
Another strategy involves the synthesis of amide derivatives. Replacing the ester linkage with an amide bond can alter the molecule's electronic properties and hydrogen-bonding capabilities. researchgate.netnih.gov For example, a series of amide derivatives of gallic acid were designed to have appropriate lipophilicity and hydrophilicity to potentially cross the blood-brain barrier, a limitation of the highly hydrophilic gallic acid. nih.gov
Furthermore, the introduction of other functional groups or molecular fragments can lead to compounds with novel or enhanced activities. For instance, the synthesis of galloyl hydrazides and their subsequent cyclization to form oxadiazole or thiazole (B1198619) derivatives has been explored to generate new antimicrobial agents. researchgate.net The introduction of halogen atoms, such as a chloro group, to gallic acid analogues has been shown to result in significantly improved broad-spectrum antimicrobial effects. srce.hr
The following table provides examples of strategic modifications to the gallic acid scaffold and their intended effects.
| Modification Strategy | Resulting Derivative Class | Intended Enhancement | Reference |
| Esterification with alcohols | Alkyl gallates | Modulation of lipophilicity and antioxidant activity | cirad.frresearchgate.net |
| Amidation | Gallic acid amides | Improved lipophilicity/hydrophilicity balance, potential for CNS activity | nih.gov |
| Hydrazide formation and cyclization | Oxadiazole/thiazole derivatives of gallic acid | Novel antimicrobial agents | researchgate.net |
| Halogenation | Halogenated gallic acid analogues | Enhanced antimicrobial potency | srce.hr |
| Coupling with peptides | Gallic acid peptide derivatives | Potentially improved biocompatibility and specific activities | globalresearchonline.net |
These strategic modifications highlight the versatility of the gallic acid scaffold in developing new therapeutic agents with tailored properties for specific biological applications.
Preclinical Research and in Vivo Investigations of Hexadecyl 3,4,5 Trihydroxybenzoate
Efficacy and Biological Effects in Relevant Animal Models
There is a notable absence of published studies detailing the efficacy and biological effects of Hexadecyl 3,4,5-trihydroxybenzoate (B8703473) in relevant animal models. Scientific literature searchable through public databases does not currently contain specific in vivo research demonstrating the therapeutic or biological activities of this particular compound.
Pharmacokinetic and Pharmacodynamic Considerations in in vivo Systems
Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of Hexadecyl 3,4,5-trihydroxybenzoate in living organisms is not presently available in published literature. Consequently, its pharmacokinetic and pharmacodynamic profiles, which are crucial for understanding its behavior in the body, have not been characterized.
Evaluation of Systemic Toxicity and Long-term Safety Profiles in Preclinical Settings
No specific data on the systemic toxicity or long-term safety of this compound from preclinical animal studies is available in the public record. While general toxicological information for some gallate compounds exists, specific long-term safety evaluations for this compound have not been publicly documented.
Advanced Research Methodologies in Hexadecyl 3,4,5 Trihydroxybenzoate Studies
In Silico Approaches: Computational Chemistry and Molecular Docking Simulations
In silico methodologies, including computational chemistry and molecular docking, are pivotal in the preliminary assessment of the biological potential of compounds like Hexadecyl 3,4,5-trihydroxybenzoate (B8703473). These computer-based techniques predict the binding affinity and interaction between a small molecule (ligand) and a target protein's active site, offering insights into the compound's potential mechanism of action before undertaking laboratory experiments.
The process typically begins with the construction and optimization of the 3D structures of the ligands. mdpi.com The target proteins, often enzymes or receptors implicated in disease pathways, are selected and their 3D structures are retrieved from databases like the Protein Data Bank (PDB). mdpi.com Molecular docking simulations are then performed using specialized software, which employs algorithms like the Lamarckian genetic algorithm to predict the most stable binding poses of the ligand within the protein's active site. nih.gov The results are evaluated based on docking scores and binding energy, which indicate the strength of the interaction. nih.gov
Studies on gallic acid and its derivatives have utilized these methods to explore their potential as anticancer and antimicrobial agents. For instance, molecular docking has been used to analyze the interaction of N-alkyl gallamides with breast cancer-related proteins such as JUN, AKT1, and caspases (CASP3, CASP7). nih.gov Similarly, the potential of gallic acid esters to inhibit Trypanosoma brucei alternative oxidase has been investigated through a combination of molecular docking and molecular dynamics simulations. mdpi.com These simulations can reveal crucial details about the binding mode, such as the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the target protein's binding pocket. nih.govpsu.edu This information is instrumental in understanding the structure-activity relationship and guiding the design of more potent derivatives. psu.edu
| Ligand | Protein Target | Software/Method | Key Finding | Reference(s) |
| Gallic Acid Derivatives (N-alkyl gallamides) | JUN, AKT1, CASP3, CASP7 (Breast Cancer) | Molecular Docking, Molecular Dynamics | N-octyl gallamide, N-ters-butyl gallamide, and N-isoamil gallamide showed the best potential as anti-breast cancer agents based on molecular modeling. | nih.gov |
| Gallic Acid Alkyl Esters | Trypanosoma brucei Alternative Oxidase (TAO) | Molecular Docking, Molecular Dynamics | Suggests inhibition of TAO as a possible trypanocidal mechanism of action for the esters. | mdpi.com |
| (-)-Epigallocatechin-3-gallate (EGCG) | Catechol-O-methyltransferase (COMT) | Homology Modeling | The D-ring of EGCG interacts strongly with the enzyme's binding pocket, explaining its high inhibitory potency. | psu.edu |
| Octyl 3,4,5-trihydroxybenzoate | SARS-CoV-2 Main Protease | Molecular Docking (CLC Drug Discovery Workbench) | The n-octyl chain increased hydrophobicity, resulting in the best docking score among the tested benzoic acid derivatives. | mdpi.com |
| EGCG Derivatives | B-RafV600E (Melanoma) | LigandFit Program | Identified a derivative with a promising B-RafV600E inhibitory activity (IC50 of 9.1 μM). | rsc.org |
In Vitro Experimental Models: Cell-Based Assays and Enzyme Kinetics Analysis
Following in silico screening, in vitro experimental models are essential for validating the predicted biological activities of Hexadecyl 3,4,5-trihydroxybenzoate and its analogs. These laboratory-based studies utilize cell cultures and purified enzymes to observe the compound's effects in a controlled biological environment.
Cell-Based Assays are fundamental for assessing a compound's activity at the cellular level. A variety of assays are employed depending on the biological effect being investigated:
Antiproliferative and Cytotoxicity Assays: The MTT assay is commonly used to measure a compound's ability to inhibit cell growth or cause cell death, which is crucial for anticancer research. nih.gov
Cell Migration and Invasion Assays: Techniques like the wound-healing assay are used to evaluate a compound's potential to inhibit cancer cell metastasis. nih.gov
Anti-inflammatory Assays: The effect on inflammatory pathways can be determined by measuring the release of inflammatory mediators, such as nitric oxide (NO), and cytokines like interleukin-6 (IL-6), IL-17, and interferon-gamma (IFN-γ), from cultured immune cells (e.g., macrophages) or other cell types. mdpi.com
Antimicrobial Assays: The agar (B569324) disc diffusion method is a standard technique to determine the antibacterial activity of a compound by measuring the zone of inhibition around a treated disc on a bacterial lawn. mdpi.com Antiviral activity can be assessed using plaque reduction assays, which measure the inhibition of virus-induced cell destruction. nih.gov
Enzyme Kinetics Analysis provides detailed information about how a compound interacts with a specific enzyme. These studies are critical for confirming the targets identified through molecular docking. By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor, key parameters can be determined. youtube.com For example, the half-maximal inhibitory concentration (IC₅₀) value indicates the concentration of the compound required to reduce the enzyme's activity by 50%. psu.edu Kinetic analyses can also elucidate the mechanism of inhibition (e.g., competitive, noncompetitive, or mixed), as demonstrated in studies of gallates inhibiting the enzyme catechol-O-methyltransferase (COMT). psu.edu
| Assay Type | Compound(s) | Model System | Key Finding | Reference(s) |
| Antitumor / Cytotoxicity | Gallic Acid | B16F10 melanoma cells | Induced apoptosis and inhibited cell migration. | nih.gov |
| Anti-inflammatory | Phenethyl ester of gallic acid (PEGA) | T cells and macrophages/microglia | Reduced the release of inflammatory cytokines (IL-17, IFN-γ, IL-6) and NO. | mdpi.com |
| Trypanocidal Activity | Gallic acid alkyl esters (propyl, butyl, isopentyl) | Trypanosoma brucei | Showed potent activity with GI₅₀ values of ~3 μM. | mdpi.com |
| Leishmanicidal Activity | Gallic acid alkyl esters | Leishmania major | Exhibited zero to low activity. | mdpi.com |
| Enzyme Inhibition | (-)-Epigallocatechin-3-gallate (EGCG) | Human liver COMT | Acted as a potent, mixed-type inhibitor with an IC₅₀ of 0.07 μM. | psu.edu |
| Antiviral Activity | Methyl gallate | Herpes simplex virus type 2 (HSV-2) | Potently inhibited HSV-2 in a plaque reduction assay. | nih.gov |
Omics Technologies: Proteomics for Comprehensive Mechanistic Insights
To gain a broader and more comprehensive understanding of the cellular mechanisms affected by this compound, researchers can turn to "omics" technologies. mdpi.comoup.com Among these, proteomics, the large-scale study of proteins, is particularly powerful for uncovering the molecular landscape of a compound's activity. mdpi.com Instead of focusing on a single pre-determined target, proteomics provides a systems-level view of how a compound alters the expression and abundance of numerous proteins within a cell. nih.gov
A typical proteomics workflow involves treating a cell culture (e.g., a cancer cell line) with the compound of interest. nih.gov After treatment, the total protein content is extracted from both treated and untreated (control) cells. The proteins are then separated, often using two-dimensional gel electrophoresis (2-DE), which separates proteins based on both their isoelectric point and molecular weight. nih.gov By comparing the protein patterns on the gels, researchers can identify protein "spots" that are differentially expressed—either up-regulated or down-regulated—in response to the compound. nih.gov
These identified protein spots are then excised from the gel and analyzed using mass spectrometry (LC-MS/MS) to determine their amino acid sequence and, consequently, their identity by searching protein databases. nih.gov
A proteomics study on gallic acid's effect on B16F10 melanoma cells successfully used this approach. nih.gov The study identified 41 differentially expressed proteins. nih.gov Bioinformatic analysis of these proteins revealed that gallic acid not only induced proteins associated with apoptosis (programmed cell death), such as caspase-9 and caspase-3, but also simultaneously up-regulated key enzymes involved in glycolysis (e.g., glucokinase, pyruvate (B1213749) kinase, and GAPDH). nih.gov This finding provided a novel mechanistic insight: the apoptosis induced by gallic acid in these cells is linked with a metabolic shift towards glycolysis. nih.gov Such comprehensive data moves beyond single-target interactions to reveal the complex network of cellular pathways modulated by the compound.
Future Perspectives and Therapeutic Advancement of Hexadecyl 3,4,5 Trihydroxybenzoate
Development of Novel Therapeutic Agents Based on the Hexadecyl 3,4,5-trihydroxybenzoate (B8703473) Scaffold
The 3,4,5-trihydroxybenzoate moiety is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This core structure is instrumental in the bioactivity of compounds like EGCG, which has demonstrated significant potential in preclinical studies for various therapeutic areas. nih.govmdpi.com
Researchers have explored the gallate scaffold as a foundation for developing novel antiviral and anticancer agents. For example, EGCG has shown virucidal potential against several flaviviruses, including Dengue, West Nile, and Zika viruses, by interacting with viral proteins like the NS2B/NS3 protease, which is essential for viral replication. nih.gov The ability of the gallate structure to inhibit key viral enzymes makes it a promising starting point for the design of new antiviral drugs. nih.gov
In oncology, the anti-proliferative and chemopreventive actions of EGCG have been demonstrated in numerous cancer cell lines. nih.gov Its mechanisms involve the modulation of multiple signaling pathways, including those related to cell death (apoptosis, autophagy), inflammation, and oxidative stress. nih.govmdpi.com The development of semisynthetic derivatives, such as permethylated or glycosylated EGCG, represents a strategy to overcome issues like poor stability and bioavailability, thereby enhancing therapeutic efficacy. The Hexadecyl 3,4,5-trihydroxybenzoate structure, with its long alkyl chain, represents a modification that could significantly alter its physicochemical properties, potentially improving membrane interaction and cellular uptake.
Table 1: Investigated Therapeutic Activities of Gallate Scaffolds
| Therapeutic Area | Target / Mechanism | Example Compound | Key Findings |
|---|---|---|---|
| Antiviral | Flavivirus NS2B/NS3 Protease | EGCG | Inhibition of essential viral enzyme, demonstrating broad-spectrum potential. nih.gov |
| Anticancer | Multiple Signaling Pathways | EGCG | Induction of apoptosis, modulation of inflammatory responses, and inhibition of cell proliferation. nih.govmdpi.com |
| Anticancer | Antiproliferative Effects | Gallocatechin-3,5-di-O-gallate | Demonstrated pronounced antiproliferative effects against prostate, colon, and breast cancer cell lines. mdpi.com |
Synergistic Effects in Combination Therapy Strategies
A significant area of investigation for gallate-containing compounds is their use in combination with existing therapeutic agents, particularly in cancer treatment. Polyphenols have been shown to enhance the efficacy of chemotherapeutics and help reduce chemoresistance through various molecular mechanisms. nih.gov
Preclinical studies have demonstrated that EGCG can act synergistically with traditional chemotherapy drugs. For instance, EGCG was found to synergistically enhance arecoline-induced cytotoxicity in prostate cancer cells by redirecting cell cycle arrest towards apoptosis. nih.gov This suggests that the gallate scaffold can modulate cellular responses to make cancer cells more susceptible to the effects of other cytotoxic agents. The combination of polyphenols with drugs like cisplatin, 5-fluorouracil, and paclitaxel has been a focus of research to improve treatment outcomes in lung, colorectal, and breast cancer. nih.gov
Furthermore, the co-delivery of two different polyphenols or a polyphenol with a chemotherapeutic agent in a single delivery system is an emerging strategy. mdpi.combohrium.com For example, co-encapsulating EGCG and rutin in a nanocarrier demonstrated a synergistic effect in inducing cancer cell apoptosis. bohrium.com These findings highlight the potential for this compound to be used not as a standalone agent, but as part of a combination regimen to enhance therapeutic outcomes and potentially lower the required doses of more toxic drugs.
Potential for Nanoformulations and Advanced Drug Delivery Systems
A major challenge limiting the clinical application of many promising polyphenols, including those based on the gallate scaffold, is their poor bioavailability, rapid metabolism, and instability in aqueous solutions. frontiersin.orgnih.gov Nanotechnology offers a powerful tool to overcome these limitations. The encapsulation of gallate derivatives into nanoformulations can improve their solubility, protect them from premature degradation, extend circulation time, and facilitate targeted delivery. mdpi.com
A wide array of nanocarriers has been successfully developed for EGCG, which could serve as a blueprint for formulating this compound. These systems are designed to enhance stability and bioavailability, which can be improved by three- to five-fold in preclinical models using nanotechnology. nih.gov
Table 2: Nanoformulation Strategies for Gallate-Based Compounds (EGCG)
| Nanocarrier Type | Composition | Key Advantages |
|---|---|---|
| Lipid-Based Nanoparticles | Solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLC) | High biocompatibility, sustained release, improved transport across intestinal barriers. frontiersin.orgnih.gov |
| Polymeric Nanoparticles | PLGA-casein | Sequential and controlled release of co-delivered drugs, longer circulatory lifespan. mdpi.com |
| Mesoporous Silica | Colloidal mesoporous silica (CMS) | Protects from degradation, prolongs half-life, improves therapeutic effect by increasing H₂O₂ production. nih.gov |
| Protein-Based Nanocarriers | Albumin, zein | High drug-binding capacity, low cytotoxicity, potential for specific tumor cell targeting. frontiersin.org |
| Gold Nanoparticles (AuNPs) | Gold core | High surface-to-volume ratio, controllable surface for functionalization and drug loading. nih.gov |
These advanced delivery systems can also be functionalized with targeting ligands (e.g., antibodies, folic acid) to specifically direct the therapeutic agent to diseased tissues, such as tumors, thereby increasing efficacy and reducing off-target effects. mdpi.comnih.gov The lipophilic nature of the hexadecyl chain in this compound may make it particularly suitable for incorporation into lipid-based nanoformulations like solid lipid nanoparticles or liposomes.
Translational Research from Preclinical Findings to Clinical Applications
The translation of promising preclinical data for gallate-based compounds into clinical applications is a critical but challenging step. The journey from "bench-to-bedside" requires rigorous validation of efficacy and safety. nih.gov Decades of preclinical studies, both in vitro and in animal models, have documented the therapeutic potential of compounds like EGCG in a wide array of disease models, including cancer and neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.comsciopen.com
Despite extensive preclinical evidence, the clinical validation of these findings is ongoing. nih.gov A key hurdle in the clinical translation of polyphenols is their limited bioavailability. nih.gov Advanced formulations, as discussed previously, are a key strategy to address this. Clinical trials are essential to validate the efficacy and safety of these compounds and to optimize their delivery to target tissues. nih.gov
The process of translational research for a molecule like this compound would involve:
Extensive Preclinical Modeling: Characterizing its activity and mechanisms of action in relevant cell culture and animal models.
Pharmacokinetic and Toxicological Studies: Determining how the compound is absorbed, distributed, metabolized, and excreted, and establishing its safety profile.
Biomarker Development: Identifying measurable indicators to track the compound's effect in clinical trials.
Phase I, II, and III Clinical Trials: Systematically evaluating safety, dosage, and efficacy in human subjects.
While many polyphenols have been investigated, few have progressed to become standard clinical treatments, underscoring the complexities of drug development. nih.gov
Sustainable Production and Biotechnological Approaches for this compound
The production of complex natural product derivatives can be achieved through chemical synthesis, enzymatic modification, or green synthesis approaches. For this compound, which is a relatively simple ester, chemical synthesis involving the esterification of gallic acid with hexadecanol is straightforward.
However, biotechnology offers more sustainable and highly specific methods for modifying the gallate scaffold. Enzymatic synthesis is a powerful tool for creating novel derivatives with improved properties. For example, glucosyltransferases have been used to produce glycosylated derivatives of EGCG. nih.gov This process, known as glycosylation, can significantly increase the water solubility and stability of the parent compound while retaining its bioactivity. nih.govmdpi.comresearchgate.net
Another emerging area is the use of natural compounds in "green synthesis" processes. EGCG itself has been used as a reducing and capping agent in the eco-friendly synthesis of titanium dioxide nanoparticles, demonstrating its utility in creating novel nanomaterials. mdpi.com Biotechnological production could also involve microbial fermentation to produce gallic acid, the key precursor, from renewable feedstocks. These approaches represent sustainable and innovative methods that could be applied to the large-scale and environmentally friendly production of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing hexadecyl 3,4,5-trihydroxybenzoate with high purity?
- Methodology : The compound can be synthesized via esterification of gallic acid (3,4,5-trihydroxybenzoic acid) with hexadecanol. Catalysts like sulfuric acid or coupling agents (e.g., DCC/DMAP) improve yield. Purification involves recrystallization from ethanol or column chromatography. Validate purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via H/C NMR (aromatic protons at δ 6.8–7.2 ppm; alkyl chain protons at δ 0.8–1.5 ppm) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- HPLC : Use reverse-phase chromatography with UV detection at 270 nm (gallic acid chromophore).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode ([M+Na] at m/z 417.5).
- NMR : Confirm ester linkage via carbonyl resonance (δ 168–170 ppm in C NMR) and hydroxyl groups (broad signals at δ 5.0–6.0 ppm in H NMR).
- Melting Point : 98–101°C (differential scanning calorimetry) .
Q. How can researchers address solubility challenges in biological assays?
- Methodology : Due to its high logP (6.44), pre-dissolve in DMSO (≤0.1% final concentration) or use surfactants (e.g., Tween-80). For in vitro studies, prepare stock solutions in ethanol and dilute in assay buffers. Validate solubility via dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. How to resolve contradictions in reported antioxidant activity across studies?
- Methodology :
- Assay Selection : Use orthogonal methods (e.g., DPPH radical scavenging, ORAC, and cellular ROS assays) to account for interference from autofluorescence or redox cycling.
- Standardization : Normalize activity to gallic acid equivalents.
- Purity Verification : Confirm absence of free gallic acid via HPLC (retention time comparison) .
Q. What strategies improve bioavailability for in vivo studies?
- Methodology :
- Formulation : Use liposomal encapsulation or cyclodextrin complexes to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) for controlled release.
- Pharmacokinetic Profiling : Monitor plasma concentrations via LC-MS/MS after oral/intravenous administration in rodent models .
Q. How to assess stability under physiological conditions?
- Methodology :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C; analyze degradation via HPLC.
- Oxidative Stability : Expose to HO or Fe/ascorbate systems; quantify degradation products (e.g., gallic acid) .
Data Contradiction Analysis
Q. Why do reported logP values vary between computational and experimental studies?
- Resolution :
- Experimental logP : Determine via shake-flask method (octanol/water partitioning) with UV quantification.
- Theoretical Discrepancies : Address differences by validating computational models (e.g., XLogP3 vs. experimental data) .
Q. How to interpret conflicting cytotoxicity data in cancer vs. normal cell lines?
- Resolution :
- Dose Optimization : Perform MTT assays across 0.1–100 μM ranges.
- Mechanistic Studies : Evaluate mitochondrial membrane potential (JC-1 staining) and caspase-3 activation.
- Cell-Specific Uptake : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation .
Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 394.54 g/mol | |
| Melting Point | 98.0–101.0°C | |
| LogP (Octanol-Water) | 6.44 | |
| Acute Oral Toxicity | H302 (Harmful if swallowed) | |
| Storage Conditions | Cool, dark, inert atmosphere |
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
